Product packaging for 4,5,6,7-tetrahydro-1H-indazol-6-amine(Cat. No.:CAS No. 74197-21-0)

4,5,6,7-tetrahydro-1H-indazol-6-amine

Cat. No.: B2969656
CAS No.: 74197-21-0
M. Wt: 137.186
InChI Key: LIDRLTJNPRPOFD-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydro-1H-indazol-6-amine (CAS 74197-21-0) is a versatile, amine-functionalized bicyclic scaffold of significant interest in medicinal chemistry and drug discovery. The compound features a tetrahydroindazole core, which serves as a privileged structure for developing biologically active molecules. Indazole-containing derivatives are extensively researched for their diverse pharmacological activities, including potential applications in anti-inflammatory, antitumor, antifungal, and antibacterial fields . This specific amine-substituted tetrahydroindazole is a valuable intermediate for constructing more complex molecules. Recent research highlights the importance of the tetrahydroindazole scaffold in developing potent and selective ligands for biological targets. Specifically, this chemotype has been successfully utilized in the design of highly potent and selective sigma-2 receptor ligands . The sigma-2 receptor is a transmembrane protein implicated in central nervous system (CNS) disorders, such as Alzheimer's disease, and in cancer cell proliferation, making it a promising target for therapeutic intervention and probe development . The primary amino group at the 6-position allows for straightforward functionalization, enabling researchers to explore structure-activity relationships and optimize properties like potency, selectivity, and solubility. The compound is supplied for research purposes only. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to handling. This product is handled with cold-chain transportation and should be stored sealed in a dry, dark place at 2-8°C .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11N3 B2969656 4,5,6,7-tetrahydro-1H-indazol-6-amine CAS No. 74197-21-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5,6,7-tetrahydro-1H-indazol-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c8-6-2-1-5-4-9-10-7(5)3-6/h4,6H,1-3,8H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIDRLTJNPRPOFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1N)NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74197-21-0
Record name 4,5,6,7-tetrahydro-1H-indazol-6-amine
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Reactivity and Chemical Transformations of the 4,5,6,7 Tetrahydro 1h Indazol 6 Amine Moiety

Reactions at the Exocyclic Amine Group

The exocyclic primary amine at the 6-position of the 4,5,6,7-tetrahydro-1H-indazol-6-amine moiety is a key functional group that governs much of its reactivity. This amine group is nucleophilic and can readily react with a variety of electrophilic reagents.

Nucleophilic Reactivity with Electrophiles

The lone pair of electrons on the nitrogen atom of the exocyclic amine makes it a potent nucleophile, enabling it to attack electron-deficient centers. This reactivity is fundamental to a variety of chemical transformations, including alkylation and acylation reactions.

N-Alkylation: The introduction of alkyl groups onto the exocyclic amine can be achieved through reactions with alkyl halides or via reductive amination. While direct alkylation with alkyl halides can sometimes lead to overalkylation, yielding secondary and tertiary amines, as well as quaternary ammonium (B1175870) salts, reductive amination offers a more controlled approach to mono-alkylation. researchgate.net The borrowing hydrogen or hydrogen autotransfer methodology, which utilizes alcohols as alkylating agents in the presence of a metal catalyst, represents an atom-efficient and selective method for N-alkylation. wikipedia.org For aromatic primary amines, this method has been shown to selectively yield the corresponding secondary amines. nih.gov

N-Acylation: The exocyclic amine readily undergoes acylation with acylating agents such as acyl chlorides, acid anhydrides, and activated esters to form stable amide bonds. These reactions are typically carried out in the presence of a base to neutralize the acid byproduct. N-acylation is a robust and widely used transformation in organic synthesis. nih.gov Catalyst-free N-acylation reactions in environmentally benign solvents like water have also been developed, offering a green and efficient route to amide synthesis. guidechem.com The chemoselectivity of these reactions is generally high for primary amines. researchgate.net

Reaction TypeReagent ClassProduct TypeGeneral Conditions
N-AlkylationAlkyl HalidesSecondary/Tertiary AminesBase, Solvent
N-AlkylationAlcoholsSecondary AminesMetal Catalyst (e.g., Ru complex)
N-AcylationAcyl ChloridesAmidesBase, Solvent
N-AcylationAcid AnhydridesAmidesBase or Catalyst-free

Formation of Imines and Other Nitrogen-Containing Linkages

The reaction of the primary exocyclic amine with aldehydes and ketones leads to the formation of imines, also known as Schiff bases. This condensation reaction is typically reversible and is often carried out under conditions that facilitate the removal of water, thereby driving the equilibrium towards the imine product.

Schiff base formation is a cornerstone of organic synthesis, providing a pathway to a wide array of other functional groups and heterocyclic systems. nih.govbeilstein-journals.org The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. nih.gov The stability of the resulting imine can vary depending on the nature of the substituents on both the nitrogen and the former carbonyl carbon.

Beyond simple imines, the exocyclic amine can participate in the formation of other important nitrogen-containing linkages. For instance, reaction with isothiocyanates would yield the corresponding thiourea (B124793) derivatives, which are valuable intermediates in the synthesis of various heterocyclic compounds.

Carbonyl CompoundProductKey Feature
AldehydesAldimine (Schiff Base)C=N double bond formation
KetonesKetimine (Schiff Base)C=N double bond formation

Reactivity of the Indazole Ring System

The indazole ring system, comprising a fused pyrazole (B372694) and a saturated cyclohexane (B81311) ring, exhibits a unique set of reactive properties. These include tautomerism and the potential for modification at both the heterocyclic and carbocyclic portions of the molecule.

Investigation of Tautomeric Forms (1H- vs. 2H-Indazole) and their Chemical Behavior

Indazoles can exist in two principal tautomeric forms: the 1H-indazole and the 2H-indazole. In the case of the parent indazole, the 1H-tautomer is generally the more thermodynamically stable form. nih.gov This tautomeric equilibrium is a critical consideration in the reactions of the indazole ring, as it can influence the regioselectivity of substitutions on the pyrazole nitrogen atoms. researchgate.net

The position of the tautomeric equilibrium can be influenced by several factors, including the nature and position of substituents on the ring, the solvent, and the temperature. nih.govnih.gov For instance, while the 1H-tautomer is typically favored, certain substitution patterns can shift the equilibrium towards the 2H-tautomer. The interconversion between tautomers is a dynamic process that can affect the outcome of chemical reactions. chemrxiv.org

The alkylation of the indazole nitrogen, for example, can lead to a mixture of N1 and N2-alkylated products. The ratio of these products is dependent on the reaction conditions and the specific indazole substrate. Thermodynamic control often favors the formation of the more stable N1-isomer, while kinetic control can lead to the N2-isomer. beilstein-journals.org

TautomerRelative Stability (unsubstituted indazole)Key Characteristic
1H-IndazoleMore stableProton on N1
2H-IndazoleLess stableProton on N2

Modification of the Pyrazole and Cyclohexane Moieties within the Tetrahydroindazole (B12648868) Ring

Both the pyrazole and the cyclohexane portions of the this compound scaffold are amenable to chemical modification, allowing for the synthesis of a diverse array of derivatives.

Pyrazole Moiety: The pyrazole ring is relatively stable to oxidation but can undergo electrophilic substitution, although the presence of the fused saturated ring and the amino substituent will influence the regioselectivity of such reactions. The nitrogen atoms of the pyrazole ring can be alkylated, as discussed in the context of tautomerism, leading to N1 and N2 substituted products. beilstein-journals.org The regioselectivity of these reactions is highly dependent on the reaction conditions and the steric and electronic properties of the substituents on the indazole core. mdpi.com

Cyclohexane Moiety: The saturated cyclohexane ring offers opportunities for stereoselective transformations. Oxidation of the cyclohexane ring can lead to the corresponding aromatic indazole, a process that can be achieved using various oxidizing agents. For instance, the oxidation of 1,2,3,6-tetrahydropyridines, a related heterocyclic system, has been studied extensively. researchgate.net Metabolic studies on tetrahydroindazoles have also shown that hydroxylation of the saturated ring can occur. researchgate.net Furthermore, functional groups on the cyclohexane ring can be modified. For example, if a ketone were present, it could undergo a variety of classical carbonyl reactions. The amino group at the 6-position will influence the reactivity of the cyclohexane ring, potentially directing certain reactions or participating in intramolecular transformations.

Formation of Fused Heterocyclic Systems utilizing the this compound Scaffold (e.g., Pyrimido[1,2-b]indazoles)

The bifunctional nature of this compound, possessing both a nucleophilic exocyclic amine and a reactive indazole core, makes it an excellent precursor for the synthesis of fused heterocyclic systems. A prominent example is the formation of pyrimido[1,2-b]indazoles.

The synthesis of pyrimido[1,2-b]indazoles typically involves the condensation of an aminoindazole with a 1,3-dielectrophilic species, such as a β-dicarbonyl compound or its equivalent. While many reported syntheses of pyrimido[1,2-b]indazoles utilize 3-aminoindazole as the starting material, the same synthetic principles can be applied to the 6-amino isomer. researchgate.netnih.govnih.govrsc.org

For example, the reaction of an aminoindazole with a 1,3-dialdehyde in the presence of an acid catalyst can lead to the formation of the fused pyrimidine (B1678525) ring. mdpi.com The mechanism likely involves initial condensation of the exocyclic amine with one of the aldehyde groups, followed by an intramolecular cyclization involving one of the pyrazole nitrogens and the second aldehyde, and subsequent dehydration.

The versatility of this approach allows for the introduction of a wide range of substituents onto the newly formed pyrimidine ring, depending on the choice of the 1,3-dielectrophile. This strategy provides a powerful tool for the construction of complex, polycyclic heterocyclic frameworks with potential applications in medicinal chemistry and materials science. nih.gov

Reactant 1Reactant 2Fused Heterocyclic Product
Aminoindazole1,3-DialdehydePyrimido[1,2-b]indazole
Aminoindazoleβ-KetoesterPyrimido[1,2-b]indazolone
AminoindazoleEnaminoneFluorinated Pyrimido[1,2-b]indazole

Advanced Spectroscopic and Structural Elucidation of 4,5,6,7 Tetrahydro 1h Indazol 6 Amine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Tautomerism Studies (¹H, ¹³C, ¹⁴N, ¹⁵N)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of indazole derivatives. Analysis of ¹H and ¹³C NMR spectra provides detailed information about the molecular framework, while ¹⁵N NMR is particularly crucial for investigating the tautomeric equilibria inherent to the indazole ring system. researchgate.netresearchgate.net

¹H and ¹³C NMR: The ¹H NMR spectrum of a 4,5,6,7-tetrahydro-1H-indazol-6-amine derivative would exhibit characteristic signals for the protons in both the saturated carbocyclic ring and the pyrazole (B372694) moiety. The aliphatic protons at positions 4, 5, 6, and 7 typically appear as complex multiplets in the upfield region of the spectrum. The proton at C3 of the indazole ring appears as a singlet in the aromatic region. The chemical shift of the N-H proton is variable and depends on the solvent and concentration.

The ¹³C NMR spectrum provides complementary information, with distinct signals for each carbon atom in the molecule. The chemical shifts of the aliphatic carbons (C4, C5, C6, C7) are found at higher field, while the carbons of the pyrazole ring (C3, C3a, C7a) resonate at a lower field. The specific chemical shifts are sensitive to the nature and position of substituents. researchgate.net

Tautomerism Studies: The indazole core can exist in two primary tautomeric forms, 1H-indazole and 2H-indazole. researchgate.net While the 1H-tautomer is generally more stable, the position of the equilibrium can be influenced by substitution, solvent, and physical state. nih.govnih.gov ¹⁵N NMR spectroscopy is an exceptionally powerful tool for studying this phenomenon, as the nitrogen chemical shifts are highly sensitive to the electronic environment. researchgate.net The ¹⁵N chemical shift values for the two nitrogen atoms in the pyrazole ring differ significantly between the 1H and 2H tautomers, allowing for unambiguous identification and quantification of the predominant form in solution or the solid state. researchgate.netsemanticscholar.org For instance, in related azole systems, ¹⁵N NMR has been successfully used to quantitatively estimate the position of tautomeric equilibria. semanticscholar.org

Below is a table summarizing typical NMR data ranges for the tetrahydro-1H-indazole core, compiled from studies on related derivatives.

NucleusPositionTypical Chemical Shift (ppm)MultiplicityNotes
¹HN1-H10.0 - 13.0broad singletPosition is solvent and concentration dependent.
¹HC3-H7.0 - 8.0singletCharacteristic proton of the pyrazole ring.
¹HC4, C5, C7-H₂1.5 - 3.0multipletProtons on the saturated carbocyclic ring.
¹HC6-H2.5 - 4.0multipletPosition adjacent to the amine group.
¹HNH₂1.5 - 5.0broad singletPosition is solvent and concentration dependent.
¹³CC3130 - 140
¹³CC3a115 - 125Bridgehead carbon.
¹³CC7a140 - 150Bridgehead carbon.
¹³CC4, C5, C6, C720 - 40Aliphatic carbons.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is essential for unequivocally confirming the elemental composition of newly synthesized this compound derivatives. By measuring the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically within 5 ppm), HRMS allows for the calculation of a unique molecular formula. researchgate.net

For the parent compound, this compound, the molecular formula is C₇H₁₁N₃. The calculated monoisotopic mass is 137.09530 Da. uni.lu An HRMS analysis, often using techniques like electrospray ionization (ESI), would aim to detect the protonated molecule [M+H]⁺ at m/z 138.10312. The close agreement between the measured and calculated exact mass provides strong evidence for the assigned molecular formula, distinguishing it from other potential structures with the same nominal mass.

The table below shows the calculated exact masses for various adducts of this compound that could be observed in an HRMS experiment. uni.lu

Adduct FormMolecular FormulaCalculated m/z
[M+H]⁺C₇H₁₂N₃⁺138.10257
[M+Na]⁺C₇H₁₁N₃Na⁺160.08451
[M+K]⁺C₇H₁₁N₃K⁺176.05845
[M-H]⁻C₇H₁₀N₃⁻136.08801

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its constituent bonds.

The most prominent features would include N-H stretching vibrations from both the indazole ring and the primary amine group, typically appearing as broad bands in the region of 3200-3500 cm⁻¹. The C-H stretching vibrations of the aliphatic cyclohexane (B81311) ring would be observed just below 3000 cm⁻¹. The region between 1500 and 1650 cm⁻¹ would contain absorptions due to C=N and C=C stretching vibrations within the pyrazole ring, as well as the N-H bending (scissoring) vibration of the primary amine. C-N stretching vibrations would be found in the fingerprint region, typically between 1000 and 1350 cm⁻¹. nih.govnist.gov

Functional GroupVibration TypeExpected Frequency Range (cm⁻¹)
Indazole N-HStretch3100 - 3300
Amine N-HSymmetric & Asymmetric Stretch3250 - 3400
Aliphatic C-HStretch2850 - 2960
Aromatic C=N / C=CStretch1500 - 1650
Amine N-HBend (Scissoring)1590 - 1650
C-NStretch1000 - 1350

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of indazole derivatives is characterized by absorption bands arising from π→π* transitions within the aromatic pyrazole system. For 4,5,6,7-tetrahydro-1H-indazole, the fusion of the saturated ring means the chromophore is primarily the pyrazole ring itself. nih.gov The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are sensitive to the solvent and the nature of substituents on the indazole ring. The introduction of an amine group, which acts as an auxochrome, can lead to a bathochromic (red) shift of the absorption maxima.

Single Crystal X-ray Diffraction Analysis of Related Structures

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. While a crystal structure for this compound itself is not publicly available, analysis of closely related structures provides invaluable information about expected bond lengths, bond angles, molecular conformation, and intermolecular interactions, such as hydrogen bonding. rsc.org

For example, the crystal structure of 1,3-Dimethyl-1H-indazol-6-amine has been determined, revealing a nearly planar molecular skeleton. researchgate.net In this structure, the molecules are linked by N—H⋯N hydrogen bonds, forming a network in the crystal lattice. Similarly, the structure of 6,6-dimethyl-1(2),5,6,7-tetrahydro-4H-indazol-4-one shows that molecules form trimers through N–H⋯N hydrogen bonds involving both 1H and 2H tautomers. researchgate.net These findings suggest that this compound would also be expected to form extensive hydrogen-bonding networks in the solid state, involving both the indazole N-H and the primary amine group.

The table below presents crystallographic data for related indazole derivatives.

CompoundFormulaCrystal SystemSpace GroupReference
1,3-Dimethyl-1H-indazol-6-amineC₉H₁₁N₃OrthorhombicPca2₁ researchgate.net
6,6-dimethyl-1(2),5,6,7-tetrahydro-4H-indazol-4-oneC₉H₁₂N₂OOrthorhombicP2₁2₁2₁ researchgate.net

This data illustrates how X-ray crystallography provides precise geometric parameters and confirms the connectivity and tautomeric form of indazole derivatives in the solid state. nih.gov

Computational Approaches and in Silico Design for 4,5,6,7 Tetrahydro 1h Indazol 6 Amine Scaffolds

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, estimating the strength of the interaction. This method is crucial for understanding how derivatives of the 4,5,6,7-tetrahydro-1H-indazol-6-amine scaffold might interact with biological targets.

Studies on related indazole derivatives have successfully employed molecular docking to elucidate ligand-target interactions. For instance, a series of 3-amine/alkoxy substituted-azaindazoles were docked against cancer-related proteins such as Murine double minutes-2 (MDM2) and the Peripheral Benzodiazepine Receptor (PBR). jocpr.comresearchgate.net The simulations revealed specific binding interactions with key amino acid residues within the active sites. jocpr.comresearchgate.net For the PBR receptor, interactions were observed with residues like LEU43, GLN109, and LYS140, with calculated binding energies ranging from -257.9 to -286.3 kcal/mol. jocpr.com In the case of the MDM2 receptor, a particular derivative exhibited strong bonding with GLN72 and HIS73, showing a high binding energy of -359.2 kcal/mol. jocpr.com

These docking studies help identify the key structural features of the indazole scaffold that are essential for molecular recognition. The process involves preparing the 3D structures of both the ligand and the protein target. researchgate.net Software tools are then used to calculate and display feasible docking modes, providing insights into the binding conformation and affinity. researchgate.net The analysis of these interactions, such as hydrogen bonds and arene-cation contacts, is fundamental for the rational design of more potent and selective inhibitors based on the tetrahydro-indazole framework. mdpi.com

Target ProteinInteracting ResiduesBinding Energy Range (kcal/mol)
PBRLEU43, GLN109, ILE141, LYS140, PHE23, LEU30-257.9 to -286.3
MDM2-p53GLN72, HIS73-359.2 (for a specific derivative)

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. For the this compound scaffold, QSAR can be employed to predict the activity of unsynthesized derivatives, guiding the selection of candidates with optimal properties.

A QSAR study on a structurally similar series, 4,5,6,7-tetrahydrobenzo[d]-thiazol-2-yl derivatives, highlights the applicability of this approach. nih.gov In that study, researchers developed models to predict the anti-tumor activity of 48 compounds against the c-Met receptor tyrosine kinase. nih.gov The database of compounds was divided into training and test sets, and various statistical methods were used to build the QSAR models. nih.gov

The primary modeling techniques included:

Multiple Linear Regression (MLR): This method establishes a linear relationship between molecular descriptors and biological activity.

Multiple Nonlinear Regression (MNLR): This approach captures more complex, non-linear relationships.

Artificial Neural Network (ANN): A machine learning technique that can model highly complex and non-linear data.

The predictive power of these models was evaluated using the correlation coefficient (R²), which measures how well the model's predictions match the experimental data. The study achieved high correlation coefficients, demonstrating the robustness of the developed models. nih.gov Such an approach allows for the pre-synthesis prediction of molecule activities, making it a vital tool in pharmaceutical research. nih.gov

QSAR ModelCorrelation Coefficient (R²)
Multiple Linear Regression (MLR)0.90
Multiple Nonlinear Regression (MNLR)0.91
Artificial Neural Network (ANN)0.92

Molecular Dynamics (MD) Simulations for Ligand Stability and Conformational Analysis

Molecular Dynamics (MD) simulations are a powerful computational method used to analyze the physical movements of atoms and molecules over time. For ligands derived from the this compound scaffold, MD simulations provide critical insights into the stability of the ligand-protein complex, conformational changes, and the thermodynamics of binding.

By simulating the behavior of the complex in a solvated environment, MD can validate the binding poses predicted by molecular docking and assess their stability. Studies on other heterocyclic inhibitors, such as quinazoline (B50416) derivatives targeting the EGFR-tyrosine kinase, have demonstrated the utility of MD. nih.gov In such simulations, the analysis of the root-mean-square deviation (RMSD) of the ligand and protein backbone over the simulation period indicates the stability of the complex. A stable RMSD suggests that the ligand remains securely bound in the active site.

Furthermore, MD simulations allow for a detailed analysis of intermolecular interactions, such as hydrogen bonds, and their persistence over time. nih.gov This can reveal key residues that are crucial for maintaining the bound state. nih.gov Thermodynamic analyses, including the calculation of binding free energies (ΔG binding), can also be performed using MD trajectories, offering a more accurate prediction of binding affinity compared to docking scores alone. nih.gov

Virtual Screening Techniques for Lead Identification

Virtual screening (VS) is a computational strategy used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. nih.govresearchgate.net This method is highly applicable for discovering novel leads based on the this compound scaffold. VS can be broadly categorized into two main approaches: structure-based and ligand-based.

Structure-Based Virtual Screening (SBVS): This approach requires the 3D structure of the target protein. researchgate.net Molecular docking is the most common SBVS method, where compounds from a large chemical library are systematically docked into the target's active site. springernature.com The compounds are then ranked based on their predicted binding affinity or "docking score," and the top-ranking candidates are selected for further experimental testing. springernature.com

Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, LBVS can be used. This method relies on the knowledge of other molecules that bind to the target. Techniques include searching for compounds with similar 2D or 3D structures to known actives (similarity searching) or building a pharmacophore model that defines the essential structural features required for binding. nih.govmdpi.com In one successful campaign, a ligand-based similarity search of proprietary libraries allowed for rapid hit-to-lead investigation of a specific chemotype. nih.gov

Both approaches can be enhanced by applying property filters, such as Lipinski's "rule of five," to select for compounds with drug-like properties, increasing the likelihood of identifying viable clinical candidates. nih.gov

Conformational Analysis and Stereochemistry

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For the this compound scaffold, understanding its preferred conformation and stereochemistry is vital, as these factors directly influence its interaction with biological targets.

Computational chemistry provides powerful tools to investigate molecular conformations. Theoretical studies on the related 1,5,6,7-tetrahydro-4H-indazol-4-one scaffold have utilized various computational levels, from semi-empirical (AM1) to ab initio Hartree-Fock (HF/6-31G*) and Density Functional Theory (B3LYP/6-31G**), to determine the stability of different tautomeric forms. researchgate.net These calculations help establish the most stable tautomer, which is crucial for accurately representing the molecule in subsequent docking or QSAR studies. researchgate.net

The stereochemistry of the amine group at the 6-position and the conformation of the fused cyclohexene (B86901) ring are critical determinants of biological activity. The flexibility of the six-membered ring allows it to adopt various conformations (e.g., chair, boat). Theoretical calculations can determine the relative energies of these conformers and the energy barriers for their interconversion. Furthermore, analysis of torsion angles, as determined from theoretical calculations or X-ray crystallography of related structures, provides precise geometric information that is essential for understanding how the scaffold fits into a specific protein binding pocket. nih.gov

Structure Activity Relationship Sar Investigations of 4,5,6,7 Tetrahydro 1h Indazol 6 Amine Derivatives

Identification of Key Pharmacophoric Features for Biological Activity

Pharmacophore modeling is essential for identifying the key structural features of a molecule that are responsible for its biological activity. For derivatives of the tetrahydroindazole (B12648868) core, specific pharmacophoric features have been elucidated that are critical for their interaction with biological targets such as the sigma-2 receptor.

A common-features based pharmacophore model for potent sigma-2 ligands derived from the tetrahydroindazole scaffold has been generated based on SAR data. This model highlights several crucial components for high-affinity binding:

Three Hydrophobic Groups: These are essential for engaging with nonpolar pockets within the receptor binding site.

One Positive Ionizable Group: This feature suggests a critical ionic interaction or hydrogen bond donation with an acidic residue in the target protein.

One Aromatic Ring Feature: This indicates the importance of π-π stacking or other aromatic interactions for stable binding.

This five-point pharmacophore model illustrates the spatial arrangement of these features required for optimal ligand-receptor interaction. nih.gov The 1H-indazole structure itself is considered a novel and key pharmacophore for potent inhibitory activity in targets like indoleamine 2,3-dioxygenase 1 (IDO1), where it interacts with a heme ferrous ion and hydrophobic pockets. nih.gov

Influence of Substituent Variation on Target Interaction and Potency

The modification of substituents on the 4,5,6,7-tetrahydro-1H-indazole core plays a pivotal role in modulating the potency and selectivity of the compounds. SAR studies have systematically explored how different functional groups at various positions influence biological activity.

For instance, in a series of tetrahydroindazole-based sigma-2 receptor ligands, variations at the C3 and C5 positions of the indazole ring led to a wide range of binding affinities. The nature of the amine substituent at the C5/C6 position and the group attached to the C3-carboxamide are critical determinants of potency.

Substitution at the C5-amino group: Introducing different benzyl (B1604629) or phenethyl groups allows for probing various hydrophobic and electronic interactions. For example, a 4-fluorobenzyl group or a 3-hydroxyphenethyl group can significantly alter binding affinity. nih.gov

Substitution at the C3-carboxamide: The amide at this position can be varied, for example, from a dimethylamide to a piperidinyl methanone, which influences solubility, metabolic stability, and target engagement. nih.gov

Stereochemistry: In studies of tetrahydroindazoles as Dihydroorotate Dehydrogenase (DHODH) inhibitors, the stereochemistry at the amine-bearing carbon was found to be crucial. Compounds with an (R)-configuration consistently demonstrated superior inhibitory properties compared to their (S)-enantiomers. acs.org

The following table details specific derivatives and highlights the substitutions made to the core structure.

Compound IDCore StructureKey SubstitutionsTarget/Activity Reference
7a 4,5,6,7-tetrahydro-1H-indazoleN,N-dimethyl-3-carboxamide; 1-propyl; 5-((4-Fluorobenzyl)amino)Sigma-2 Receptor Ligand nih.gov
7d 4,5,6,7-tetrahydro-1H-indazole3-(Piperidine-1-carbonyl); 1-propyl; 5-((3-Hydroxyphenethyl)amino)Sigma-2 Receptor Ligand nih.gov
7e 4,5,6,7-tetrahydro-1H-indazole3-(Piperidine-1-carbonyl); 1-propyl; 5-amino-methyl-benzenesulfonamideSigma-2 Receptor Ligand nih.gov
7g 4,5,6,7-tetrahydro-1H-indazole3-(Piperidine-1-carbonyl); 1-propyl; 5-((4-(piperidin-1-yl)benzyl)amino)Sigma-2 Receptor Ligand nih.gov
41 1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-amine(R)-configuration; Ar¹ tetrahydro-benzisoxazolyl moietyDHODH Inhibitor acs.org
42 1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-amine(S)-configuration; Ar¹ tetrahydro-benzisoxazolyl moietyDHODH Inhibitor acs.org

Optimization Strategies Based on SAR Data

SAR data provides a rational basis for the strategic optimization of lead compounds to enhance their potency, selectivity, and pharmacokinetic properties. By understanding which molecular features are critical for biological activity, medicinal chemists can make targeted modifications.

One key optimization strategy involves improving metabolic stability. For a series of DHODH inhibitors based on the tetrahydroindazole scaffold, metabolic profiling revealed that the primary sites of metabolism were the tetrahydroisoxazole and the central tetrahydroindazole rings, which underwent monohydroxylation. acs.org This insight led to the strategy of modifying the Ar¹ moiety to block these metabolic hotspots, thereby improving the compound's metabolic profile. acs.org

Another optimization approach focuses on enhancing potency by refining interactions with the target. Based on SAR data that identifies key interactions, such as the hydrogen bonds and hydrophobic contacts in the pharmacophore model for sigma-2 ligands, derivatives can be designed to maximize these interactions. nih.gov This can involve introducing substituents that can form additional hydrogen bonds, better fill a hydrophobic pocket, or establish favorable electrostatic interactions. For example, fragment-based approaches have been used to optimize 6-azaindazoles, leading to derivatives with picomolar biochemical potency against Pim kinases. nih.gov

Analysis of Hinge-Binding Regions and Other Interaction Sites

While the term "hinge-binding" is most commonly associated with kinase inhibitors that interact with the flexible hinge region connecting the N- and C-lobes of the kinase domain, the underlying principle of identifying and targeting key interaction sites is broadly applicable. For 4,5,6,7-tetrahydro-1H-indazol-6-amine derivatives, analysis of interaction sites is crucial for understanding their mechanism of action.

Docking models for other indazole-based inhibitors, such as those targeting IDO1, have revealed effective interactions between the 1H-indazole motif and key sites, including a ferrous ion in a heme group and adjacent hydrophobic pockets (A and B). nih.gov These interactions are critical for the compound's inhibitory activity and demonstrate that the indazole scaffold is a versatile pharmacophore for targeting specific protein features. nih.gov

For tetrahydroindazole-based sigma-2 ligands, the pharmacophore model itself defines the key interaction sites: three hydrophobic areas, a site for a positive ionizable group, and an aromatic ring interaction site. nih.gov These correspond to specific regions within the sigma-2 receptor's binding pocket that are essential for high-affinity binding. The optimization of substituents at the C3 and C5/C6 positions is guided by the goal of achieving a better fit and stronger interactions with these defined sites.

Mechanistic Insights into the Biological Activity of 4,5,6,7 Tetrahydro 1h Indazol 6 Amine Containing Compounds

Enzyme Inhibition Studies

Compounds featuring the indazole and tetrahydroindazole (B12648868) core structures have demonstrated inhibitory activity against a range of enzymes critical to pathological processes, particularly in oncology and infectious diseases. The following sections detail the research findings for specific enzyme targets.

Indoleamine 2,3-dioxygenase 1 (IDO1) is an enzyme that plays a crucial role in immune suppression, particularly within the tumor microenvironment, making it a key target for cancer immunotherapy. nih.gov Research into the aromatic 1H-indazole scaffold has led to the identification of potent IDO1 inhibitors. A series of 4,6-substituted-1H-indazole derivatives were synthesized and evaluated for their inhibitory activity against both IDO1 and tryptophan 2,3-dioxygenase (TDO), another enzyme involved in tryptophan metabolism. nih.gov Within this series, one compound demonstrated notable potency against IDO1 in both enzymatic and cellular assays. nih.gov

Table 1: IDO1 Inhibitory Activity of a Lead 1H-Indazole Compound

Compound ID Enzymatic IC₅₀ (μM) Cellular IC₅₀ (μM) (HeLa cells)
35 0.74 1.37

Data sourced from a study on 4,6-substituted-1H-indazoles. nih.gov

This compound was found to significantly reduce the expression of IDO1 induced by interferon-gamma in a concentration-dependent manner, highlighting the potential of the indazole core for developing new cancer immunotherapy agents. nih.gov

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases whose dysregulation is implicated in various cancers. nih.govnih.gov The indazole scaffold has been successfully utilized as a pharmacophore to develop potent FGFR inhibitors. nih.gov Fragment-led de novo design approaches have identified indazole-containing compounds that effectively inhibit FGFR family members. nih.gov

Initial fragment screening identified indazole derivatives with inhibitory concentrations in the micromolar range against FGFR1. nih.gov Further structure-based design and optimization of 1H-indazol-3-amine derivatives led to compounds with significantly improved, nanomolar potency against both FGFR1 and FGFR2. nih.gov One particularly potent derivative, compound 27a , which features a fluorine substitution at the 6-position of the indazole ring, demonstrated high enzymatic and cellular activity. nih.gov

Table 2: FGFR Inhibitory Activity of Selected Indazole Derivatives

Compound ID Target IC₅₀
6 FGFR1 36 μM
27a FGFR1 < 4.1 nM
27a FGFR2 2.0 nM

Data sourced from studies on indazole-based FGFR inhibitors. nih.govnih.gov

Docking studies revealed that these compounds bind effectively to the ATP-binding site of FGFR1. The indazole core's nitrogen atoms form crucial hydrogen bonds with hinge region residues like Ala564 and Glu562, anchoring the inhibitor in place. nih.gov

The Extracellular Signal-Regulated Kinase (ERK) pathway is a central signaling cascade that, when constitutively activated, contributes to the proliferation and survival of cancer cells. While specific research on 4,5,6,7-tetrahydro-1H-indazol-6-amine derivatives as ERK1/2 modulators is limited in the available literature, studies on related indazole amide derivatives have shown promise. These compounds have been reported as effective inhibitors of ERK1/2, suggesting that the broader indazole class of molecules can be tailored to target this critical cancer pathway.

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a primary mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. nih.gov Consequently, inhibiting VEGFR-2 is a proven strategy in cancer therapy. nih.gov The indazole scaffold is a key component of several approved kinase inhibitors, including the VEGFR-2 inhibitor axitinib.

Recent research has focused on designing novel indazole derivatives as highly potent VEGFR-2 kinase inhibitors. In one such study, a newly designed compound based on an indazole scaffold, compound 30 , exhibited exceptionally potent inhibition of VEGFR-2 at the nanomolar level. nih.gov

Table 3: VEGFR-2 Inhibitory Activity of a Potent Indazole Derivative

Compound ID Target IC₅₀
30 VEGFR-2 1.24 nM

Data sourced from a study on indazole derivatives as anti-angiogenic agents. nih.gov

This compound also demonstrated significant anti-angiogenic effects in human umbilical vein endothelial cells (HUVECs) and suppressed tumor angiogenesis in a zebrafish model, underscoring its potential for further development. nih.gov

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the metabolism of neurotransmitters, and their inhibition is a therapeutic strategy for neuropsychiatric and neurodegenerative disorders. researchgate.net Research has demonstrated that indazole derivatives can act as highly potent and selective inhibitors of human MAO-B. researchgate.net

A study investigating a series of C5- and C6-substituted indazole derivatives found that while inhibition of MAO-A was modest, all compounds were submicromolar inhibitors of MAO-B. researchgate.net The substitution position on the indazole ring was crucial for potency, with C5-substituted derivatives showing particularly potent MAO-B inhibition. researchgate.net

Table 4: MAO-B Inhibitory Activity of C5-Substituted Indazole Derivatives

Scaffold Target IC₅₀ Range (μM)
C5-Substituted Indazoles hMAO-B 0.0025 – 0.024

Data sourced from a study on indazole derivatives as MAO inhibitors. researchgate.net

The high potency and selectivity for the MAO-B isoform suggest that the indazole scaffold is a promising starting point for the development of therapeutic agents for conditions like Parkinson's disease. researchgate.net

Bacterial DNA gyrase is an essential enzyme that controls DNA topology during replication, making it a validated target for antibacterial drugs. nih.gov While direct studies on 4,5,6,7-tetrahydro-1H-indazole derivatives are not prominent, extensive research has been conducted on the closely related 4,5,6,7-tetrahydrobenzo[1,2-d]thiazole scaffold. nih.govnih.gov This structural analog, which also features a saturated six-membered ring fused to a five-membered heterocycle, has yielded potent inhibitors of E. coli DNA gyrase. nih.gov

Initial hit identification from libraries of marine alkaloid analogues revealed compounds with low micromolar inhibitory activity. nih.gov Subsequent structure-based optimization led to the development of second-generation analogs with improved, low nanomolar inhibition of DNA gyrase and topoisomerase IV from both Escherichia coli and Staphylococcus aureus. nih.gov This successful development of inhibitors based on a very similar tetrahydro-fused heterocyclic core provides a strong rationale for exploring 4,5,6,7-tetrahydro-1H-indazole derivatives as potential DNA gyrase inhibitors with antibacterial activity. nih.govnih.gov

Human Neutrophil Elastase (HNE) Inhibition

Compounds featuring a 1,5,6,7-tetrahydro-4H-indazol-4-one core, a structure closely related to this compound, have been identified as potent inhibitors of human neutrophil elastase (HNE). nih.govnih.gov HNE is a serine protease implicated in various inflammatory diseases, making its inhibitors a subject of significant interest in medicinal chemistry. nih.govnih.gov

The inhibitory mechanism of these tetrahydro-indazole derivatives against HNE has been explored through structure-activity relationship (SAR) studies. These studies have revealed that the 1,5,6,7-tetrahydro-4H-indazol-4-one scaffold is a suitable template for designing potent HNE inhibitors. nih.gov The potency of these compounds is often in the low nanomolar range, with Ki values reported to be between 6–35 nM. nih.govnih.gov The stability of these compounds has also been assessed, showing reasonable durability in aqueous buffer solutions. nih.govnih.gov

It is noteworthy that the 1,5,6,7-tetrahydro-4H-indazol-4-one scaffold can exist in two tautomeric forms. nih.govnih.gov The process of acylation or alkylation can lead to a mixture of two isomers, which have been separated and characterized using techniques like NMR spectroscopy to confirm the specific structures responsible for the biological activity. nih.govnih.gov

Table 1: HNE Inhibitory Activity of Selected 1,5,6,7-tetrahydro-4H-indazol-4-one Derivatives
CompoundKi (nM)
9c6
9d6

Receptor Binding and Ligand Activity

Sigma-1 and Sigma-2 Receptor Ligand Development

The 4,5,6,7-tetrahydro-1H-indazole framework has been successfully utilized in the development of potent and selective ligands for both sigma-1 and sigma-2 receptors. nih.govnih.govscispace.com These receptors are implicated in a range of central nervous system (CNS) disorders and cancer, making them important therapeutic targets. nih.gov

For the sigma-1 receptor, a class of tetrahydroindazoles has been developed that demonstrates high potency and selectivity. nih.gov Molecular modeling has been instrumental in understanding the structure-activity relationships, identifying key interactions that contribute to the enhanced potency of these compounds. nih.gov Furthermore, these ligands have shown favorable solubility and microsomal stability, suggesting their potential for further therapeutic development. nih.gov

In the context of the sigma-2 receptor, a series of tetrahydroindazole-based compounds have been synthesized and shown to be highly potent and selective ligands. nih.govscispace.com The development of these compounds involved medicinal chemistry optimization, leading to molecules with favorable drug-like properties, including good stability in mouse liver microsomes. scispace.com A pharmacophore model has been generated from these studies, outlining the common structural features necessary for potent sigma-2 receptor binding, which can guide future drug discovery efforts. scispace.com

Table 2: Sigma Receptor Binding Affinity of a Tetrahydroindazole-based Compound
CompoundSigma-2 (Ki nM)Sigma-1 (Ki nM)
7t1.3150

Serotonin (B10506) 5-HT3 Receptor Antagonism

Derivatives of 4,5,6,7-tetrahydro-1H-benzimidazole, a structurally analogous system to 4,5,6,7-tetrahydro-1H-indazole, have been investigated as antagonists of the serotonin 5-HT3 receptor. nih.gov The 5-HT3 receptor, a ligand-gated ion channel, is a well-established target for the treatment of nausea and vomiting, particularly in the context of chemotherapy. drugs.com

A series of these tetrahydrobenzimidazole derivatives were synthesized and evaluated for their ability to antagonize 5-HT3 receptor activity. nih.gov These compounds were designed by modifying the aromatic-carbonyl portion of a lead compound while retaining the imidazole (B134444) moiety as the amine-interacting part. nih.gov Several of these derivatives, including indole (B1671886) and indolizine (B1195054) variants, demonstrated high potency in in vivo and in vitro assays, with some being significantly more potent than established 5-HT3 antagonists like ondansetron (B39145) and granisetron. nih.gov

Table 3: 5-HT3 Receptor Antagonist Activity of Tetrahydrobenzimidazole Derivatives
CompoundB.J. Reflex (ID50 µg/kg)Colonic Contraction (IC50 µM)
7l0.018-
7k-0.011

Cellular Pathway and Molecular Mechanism Investigations (In Vitro Studies)

Induction of Apoptosis and Cell Cycle Modulation

Certain derivatives of 1H-indazole have been shown to induce apoptosis and modulate the cell cycle in cancer cell lines. researchgate.netnih.gov For instance, a specific 1H-indazole-3-amine derivative, compound 6o, exhibited a significant inhibitory effect on the K562 chronic myeloid leukemia cell line, with an IC50 value of 5.15 µM. researchgate.netnih.gov This compound demonstrated selectivity for cancer cells over normal cells. researchgate.netnih.gov

Further investigation into the mechanism of action of compound 6o revealed its ability to induce apoptosis in a concentration-dependent manner. researchgate.netnih.gov This was confirmed through assays such as PI and AnnexinV-FITC staining, which showed an increase in both early and late apoptotic cells with increasing concentrations of the compound. researchgate.net

Inhibition of Bcl2 Family Members and p53/MDM2 Pathway

The pro-apoptotic effects of some 1H-indazole derivatives are linked to their ability to modulate key proteins involved in the intrinsic apoptotic pathway. researchgate.netnih.gov Specifically, compound 6o was found to affect the expression of Bcl-2 family members. researchgate.netnih.gov Western blotting analysis showed that treatment with this compound led to a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of the pro-apoptotic protein Bax. researchgate.net

Furthermore, the activity of these indazole derivatives may also involve the p53/MDM2 pathway. researchgate.netnih.gov The p53 tumor suppressor protein is a critical regulator of the cell cycle and apoptosis, and its activity is often suppressed in cancer through interaction with its negative regulator, MDM2. nih.gov The ability of compound 6o to induce apoptosis is suggested to be linked to its potential inhibition of the p53/MDM2 pathway, thereby stabilizing p53 and promoting apoptosis. researchgate.netnih.gov

Table 4: Effect of Compound 6o on Apoptosis-Related Proteins
ProteinEffect of Compound 6o
Bcl-2Decreased Expression
BaxIncreased Expression

Antiproliferative Activity against Specific Cancer Cell Lines

Derivatives of the indazole scaffold have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including potent antitumor properties. nih.govnih.gov The 4,5,6,7-tetrahydro-1H-indazole core, in particular, serves as a valuable pharmacophore for the design of novel anticancer agents. Research has demonstrated that compounds containing this moiety exhibit significant antiproliferative activity against various human cancer cell lines.

A series of 6-substituted amino-1H-indazole derivatives were evaluated for their growth inhibitory activity in four human cancer cell lines. researchgate.net One of the most promising compounds, N-(4-fluorobenzyl)-1H-indazol-6-amine, displayed potent antiproliferative activity against the human colorectal cancer cell line (HCT116) with an IC₅₀ value of 14.3±4.4 µM. researchgate.net Notably, this compound showed no cytotoxicity towards normal lung fibroblast cells (MRC5), suggesting a degree of selectivity for cancer cells. researchgate.net Further studies on other 1H-indazole-3-amine derivatives revealed that some compounds exhibited promising inhibitory effects against the K562 chronic myeloid leukemia cell line, with one derivative showing an IC₅₀ value of 5.15 µM and good selectivity over normal HEK-293 cells. nih.gov

The mechanism of action for some of these derivatives is believed to involve the induction of apoptosis and cell cycle arrest, potentially through the inhibition of Bcl2 family members and modulation of the p53/MDM2 pathway. nih.gov The versatility of the indazole ring allows for structural modifications that can enhance potency and selectivity, making it a continued focus for the development of targeted cancer therapies. nih.gov For instance, hybrid molecules incorporating 1,4-dihydropyridine (B1200194) and triazole moieties linked to an indazole-like structure have shown significant antiproliferative activity against colorectal adenocarcinoma (Caco-2) cells, with IC₅₀ values as low as 0.63 µM. mdpi.com

Antiproliferative Activity of Selected Indazole Derivatives
CompoundCancer Cell LineIC₅₀ (µM)Reference
N-(4-fluorobenzyl)-1H-indazol-6-amineHCT116 (Human Colorectal Cancer)14.3 ± 4.4 researchgate.net
Piperazine-indazole derivative (6o)K562 (Chronic Myeloid Leukemia)5.15 nih.gov
1,4-Dihydropyridine-triazole derivative (13ad')Caco-2 (Colorectal Adenocarcinoma)0.63 ± 0.05 mdpi.com
N-(2-allyl-2H-indazol-6-yl)-4-methoxybenzenesulfonamide (4)A2780 (Ovarian Carcinoma)4.21 researchgate.net

Antimicrobial Activity (e.g., Antibacterial, Antifungal)

The 4,5,6,7-tetrahydro-1H-indazole scaffold is a key component in the synthesis of compounds with significant antimicrobial properties. researchgate.net Derivatives incorporating this structure have been tested against a range of pathogenic bacteria and fungi, often demonstrating notable efficacy. researchgate.netresearchgate.net The biological activity of these heterocyclic compounds is often enhanced through chelation with metal ions. nih.gov

Studies have shown that various substituted tetrahydroindazoles exhibit antimicrobial activity. researchgate.net For instance, novel hydrazone and 1,2,4-triazole-3-thione derivatives synthesized from N,N′,2-triaryl-6-hydroxy-6-methyl-4-oxocyclohexane-1,3-dicarboxamides, which lead to the formation of a tetrahydroindazole core, have shown activity against selected microbial strains. researchgate.net The antimicrobial potential of such compounds is often attributed to the presence of the indazole nucleus combined with other functional groups that can interact with microbial cellular targets. wjbphs.com

Furthermore, coordination complexes of 4,5,6,7-tetrahydro-1H-indazole with transition metals have been synthesized and evaluated for their antimicrobial efficiency. researchgate.net These metal complexes often exhibit greater antimicrobial activity than the free ligand, a phenomenon attributed to the principles of chelation theory. nih.gov This theory suggests that chelation reduces the polarity of the metal ion, increasing the lipophilicity of the complex and facilitating its penetration through the lipid membranes of microorganisms. nih.gov Once inside the cell, the metal ion can interfere with vital cellular processes. For example, metal complexes of 4,5,6,7-tetrahydro-1H-indazole have been tested against bacterial strains like Enterobacter sakazkii, Escherichia coli, and Staphylococcus aureus, as well as fungal species such as Aspergillus flavus and Aspergillus niger. tandfonline.com

Minimum Inhibitory Concentration (MIC) of Selected Antimicrobial Compounds
Compound TypeMicroorganismActivity/MIC (µg/mL)Reference
Indole-triazole derivative (3d)C. krusei3.125 nih.gov
Indole-thiadiazole (2h) and Indole-triazole (3d)S. aureus6.25 nih.gov
Indole-triazole derivative (6f)C. albicans2 mdpi.com
Heteroaryl (aryl) thiazole (B1198619) derivative (9)Fungi60 - 230 mdpi.com

Neuroprotective Properties

While direct studies on the neuroprotective properties of this compound are limited, the broader class of indazole and related heterocyclic derivatives has shown promise in the context of neuroprotection. The structural features of these compounds allow for interaction with various targets within the central nervous system. For instance, certain pyrrole (B145914) derivatives have demonstrated significant neuroprotective effects in models of induced oxidative stress, a key factor in neurodegenerative diseases. researchgate.net

Research into other nitrogen-containing heterocycles, such as 1,2,4-triazole (B32235) derivatives, has shown neuroprotective effects in models of acute ischemic stroke by inhibiting inflammation and protecting the integrity of the blood-brain barrier (BBB). nih.gov Similarly, multifunctional ascorbic acid derivatives containing a triazole moiety have exhibited neuroprotective activities against oxidative stress in neuronal cell cultures. mdpi.com Given the structural similarities and the known biological activities of the indazole core, it is plausible that derivatives of 4,5,6,7-tetrahydro-1H-indazole could be developed as neuroprotective agents. Their potential could lie in modulating pathways related to excitotoxicity, oxidative stress, and neuroinflammation. mdpi.com

Antidepressant-like Activities (Theoretical and Pre-clinical Considerations)

The potential for this compound derivatives to exhibit antidepressant-like activities is an area of growing interest, largely based on theoretical considerations and preclinical studies of structurally related compounds. The indazole scaffold is present in molecules that interact with the central nervous system. For example, certain tetrahydroindazole derivatives have been identified as potent inverse agonists of the cannabinoid-1 (CB1) receptor. nih.gov The endocannabinoid system is known to play a role in mood regulation, and modulation of CB1 receptors has been linked to antidepressant-like effects in animal models. nih.gov

Preclinical screening methods like the forced swim test (FST) and tail suspension test (TST) are commonly used to evaluate the potential antidepressant activity of new compounds. nih.govresearchgate.net Studies on various heterocyclic compounds, including those with thiophene (B33073) and tetrazole fragments, have identified candidates with significant antidepressant activity, which is thought to be mediated through interaction with serotonin (5-HT) pathways. nih.gov Computational methods, such as quantitative structure-activity relationship (QSAR) models, are also employed to predict the biological activities of novel compounds on targets like the serotonin transporter (SERT) and dopamine (B1211576) D2 receptors, which are relevant to depression. mdpi.com These theoretical and preclinical findings for related heterocyclic systems suggest that derivatives of 4,5,6,7-tetrahydro-1H-indazole represent a promising scaffold for the design and synthesis of novel agents with potential antidepressant-like effects. jppres.com

Coordination Chemistry and Metal Complexation (e.g., with Cu(II), Co(II), Ag(I))

The nitrogen atoms in the pyrazole (B372694) ring of the 4,5,6,7-tetrahydro-1H-indazole ligand make it an excellent candidate for coordination with various metal ions. researchgate.net The coordination behavior of this ligand with transition metals such as copper(II), cobalt(II), and silver(I) has been studied, revealing its ability to form stable metal complexes. tandfonline.com The geometry of the resulting complexes is influenced by the specific metal ion and the counter-anions present in the starting metal salts. tandfonline.com For example, reactions with Cu(II) and Co(II) salts typically yield complexes where the ligand adopts the tetrahydro-1H-indazole isomeric form. tandfonline.com

Structural Characterization of Metal Complexes

However, when a sterically bulkier acetate (B1210297) anion is used, a square planar complex, trans-[Cu(CH₃COO)₂(H-Ind)₂], is formed where the copper(II) ion coordinates to only two indazole ligands. tandfonline.com In the case of silver(I) nitrate, a linear complex, [Ag(H-Ind)₂]NO₃, is obtained, where the ligand interestingly adopts the tetrahydro-2H-indazole tautomeric form. tandfonline.com These structural variations highlight the versatile coordinating ability of the tetrahydroindazole ligand. researchgate.net

Biological Activity of Metal-Indazole Complexes (e.g., Antimicrobial, Antioxidant, Enzyme Inhibition)

The coordination of 4,5,6,7-tetrahydro-1H-indazole to metal ions can significantly enhance its biological activity. nih.govresearchgate.net These metal complexes have been evaluated for a range of bioactivities, including antimicrobial, antioxidant, and enzyme inhibitory effects. tandfonline.comjmaterenvironsci.com

The antimicrobial properties of these complexes are often more potent than those of the free indazole ligand. tandfonline.commdpi.com This enhancement is frequently explained by chelation theory, which posits that the delocalization of the metal's positive charge over the chelate ring increases the lipophilicity of the complex, allowing for easier penetration of microbial cell membranes. nih.gov The Cu(II), Co(II), and Ag(I) complexes of tetrahydroindazole have shown activity against various bacterial and fungal strains. tandfonline.com

In addition to antimicrobial effects, these complexes have been screened for antioxidant activity using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid)) radical scavenging methods. tandfonline.com The metal complexes generally exhibit moderate to good antioxidant potential. Furthermore, their ability to inhibit enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) has been investigated, indicating potential applications in addressing neurodegenerative disorders where these enzymes are implicated. tandfonline.com

Utility of 4,5,6,7 Tetrahydro 1h Indazol 6 Amine As a Core Building Block in Chemical Synthesis

Synthesis of Complex Pharmaceutical Agents and Analogs

The chemical reactivity of 4,5,6,7-tetrahydro-1H-indazol-6-amine makes it a key intermediate in the synthesis of complex pharmaceutical compounds. Its amine functionality serves as a handle for introducing various substituents and for building more elaborate molecular frameworks. This has been demonstrated in the development of enzyme inhibitors, which are a critical class of therapeutic agents.

One of the notable applications of this compound is in the creation of inhibitors for 11-β-hydroxysteroid dehydrogenase 1 (11β-HSD1), an enzyme implicated in metabolic disorders. In the synthesis of cyclohexylpyrazole-lactam derivatives as 11β-HSD1 inhibitors, this compound hydrochloride is used as a key reactant. google.com The synthesis involves a reaction between the amine and a suitable carbonyl compound, followed by further cyclization and modification steps to yield the final active pharmaceutical ingredient.

The tetrahydroindazole (B12648868) core is also recognized for its utility in developing kinase inhibitors, a major class of drugs, particularly in oncology. myskinrecipes.com The structural features of this compound allow it to be elaborated into molecules that can fit into the ATP-binding pocket of various kinases, thereby inhibiting their activity.

Below is a table summarizing the application of this compound in the synthesis of a specific class of pharmaceutical agents.

Target EnzymeSynthesized Compound ClassRole of this compound
11-β-hydroxysteroid dehydrogenase 1Cyclohexylpyrazole-lactam derivativesCore building block

Development of Compound Libraries for High-Throughput Screening

The development of compound libraries is a cornerstone of modern drug discovery, enabling the rapid screening of thousands to millions of compounds for biological activity. The suitability of a molecule as a starting point for a compound library depends on several factors, including its structural diversity, synthetic accessibility, and the presence of functional groups for easy modification.

This compound is an excellent scaffold for the creation of diverse compound libraries. myskinrecipes.com Its amine functionality allows for a wide range of chemical reactions, such as amidation, alkylation, and reductive amination, to be performed. This enables the facile introduction of a vast array of side chains and functional groups, leading to a large and diverse set of derivatives. These libraries can then be subjected to high-throughput screening (HTS) to identify hit compounds for various biological targets.

The general process for creating a compound library based on this compound is outlined below:

StepDescription
1. Scaffold Preparation Synthesis of the core molecule, this compound.
2. Derivatization Reaction of the amine group with a diverse set of building blocks (e.g., carboxylic acids, aldehydes, alkyl halides).
3. Purification Isolation and purification of the individual library members.
4. Screening Testing the compound library against a specific biological target in a high-throughput format.

While specific, publicly available compound libraries explicitly built from this compound are not extensively detailed in the literature, its properties strongly support its use for this purpose within pharmaceutical and biotechnology research settings.

Application in Fragment-Based Drug Discovery

Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds for drug development. This approach involves screening small, low-molecular-weight compounds, known as fragments, for weak binding to a biological target. Once a binding fragment is identified, it can be optimized and grown into a more potent, drug-like molecule.

The aminoindazole scaffold is a valuable fragment in FBDD, particularly in the discovery of kinase inhibitors. nih.govnih.gov A case study in the discovery of phosphoinositide-dependent kinase-1 (PDK1) inhibitors demonstrated the utility of an aminoindazole fragment as a starting point. nih.govnih.gov Although the exact 6-amino isomer was not specified in this particular study, the general principles apply to this compound due to its structural and chemical similarities.

The key attributes of this compound that make it a suitable candidate for FBDD are summarized in the following table:

PropertyRelevance in FBDD
Low Molecular Weight Adheres to the "Rule of Three" often used for selecting fragments.
Simple Structure Provides a good starting point for chemical elaboration and optimization.
Amine Functional Group Allows for the straightforward synthesis of analogs to explore structure-activity relationships (SAR).
Heterocyclic Core The indazole ring system is a common motif in known drugs and can form key interactions with biological targets.

In a typical FBDD campaign, a library of fragments including scaffolds like aminoindazoles would be screened against a target protein using biophysical techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy. Once a fragment like this compound is identified as a binder, medicinal chemists can design and synthesize derivatives to improve its binding affinity and selectivity, ultimately leading to the development of a potent and specific drug candidate.

Analytical Techniques for the Characterization and Quantification of 4,5,6,7 Tetrahydro 1h Indazol 6 Amine in Research

Chromatographic Methods for Purity and Identity Confirmation

Chromatography is a cornerstone of analytical chemistry, providing powerful means to separate, identify, and quantify chemical compounds. For a molecule like 4,5,6,7-tetrahydro-1H-indazol-6-amine, with its specific polarity and structural features, various chromatographic techniques can be optimized for analysis.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment and quantification of non-volatile and thermally sensitive compounds. When coupled with a Diode Array Detector (DAD), it allows for the simultaneous monitoring of absorbance over a wide range of wavelengths, which aids in peak identification and purity assessment.

A typical reversed-phase HPLC method for an aminoindazole derivative could be developed using a C18 or C8 stationary phase. nih.gov The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer like ammonium (B1175870) acetate (B1210297) or phosphate buffer, with the pH adjusted to ensure the analyte is in a suitable ionic state for optimal retention and peak shape. researchgate.net Isocratic or gradient elution can be employed to achieve the desired separation from any impurities or related compounds. The DAD would be set to monitor a wavelength at which the indazole chromophore exhibits maximum absorbance, while also scanning other wavelengths to detect potential co-eluting impurities.

Table 1: Illustrative HPLC-DAD Parameters for Analysis of Aminoindazole Compounds

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 20% B to 80% B over 15 minutes
Flow Rate 1.0 mL/min
Detection 220 nm

| Injection Volume | 10 µL |

This table presents a hypothetical set of parameters based on common practices for compounds of similar structure.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. Given the amine functional group in this compound, derivatization is often necessary to improve its volatility and chromatographic behavior, reducing peak tailing and enhancing thermal stability. nih.gov Reagents such as N-methyl-bis(trifluoroacetamide) (MBTFA) or heptafluorobutyric anhydride (HFBA) can be used to derivatize the amine group. nih.gov

The derivatized analyte is then injected into the GC, where it is separated on a capillary column, typically with a non-polar or medium-polarity stationary phase. The separated components then enter the mass spectrometer, which provides mass-to-charge ratio information, allowing for highly specific identification based on the compound's mass spectrum and fragmentation pattern. This makes GC-MS an excellent tool for identity confirmation and for detecting and identifying volatile impurities.

Table 2: Representative GC-MS Conditions for Derivatized Amine Analysis

Parameter Condition
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, 1.2 mL/min
Inlet Temperature 280 °C
Oven Program 100 °C (1 min), ramp to 300 °C at 15 °C/min, hold for 5 min
MS Ion Source Electron Ionization (EI), 70 eV

| Mass Range | 50-550 amu |

This table illustrates typical GC-MS parameters that could be adapted for the analysis of the derivatized target compound.

Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) offers exceptional sensitivity and selectivity, making it the method of choice for quantifying low levels of compounds in complex matrices. This technique couples the separation power of HPLC with the highly specific detection capabilities of tandem mass spectrometry.

For the analysis of this compound, a reversed-phase LC separation similar to that used in HPLC-DAD would be employed. The eluent from the LC column is directed to an electrospray ionization (ESI) source, which is well-suited for polar molecules and typically operated in positive ion mode for amines. nih.gov In the mass spectrometer, a specific precursor ion (the protonated molecule, [M+H]⁺) is selected and fragmented to produce characteristic product ions. By monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring, MRM), extraordinary selectivity and low limits of detection can be achieved. researchgate.net

Method Validation for Research Purity and Quantification

Method validation is a critical process that demonstrates an analytical method is suitable for its intended purpose. wjarr.com It involves a series of experiments to evaluate the performance characteristics of the method. emerypharma.com For research applications focusing on purity and quantification, key validation parameters include linearity, accuracy, precision, and robustness.

Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte over a given range. This is typically assessed by analyzing a series of standards at different concentrations and performing a linear regression analysis on the response versus concentration data. A high coefficient of determination (R²) is indicative of good linearity. jocpr.com

Accuracy refers to the closeness of the measured value to the true value. It is often determined by analyzing samples with a known concentration of the analyte (e.g., a certified reference material) or by performing spike-recovery experiments, where a known amount of the analyte is added to a sample matrix and the recovery is calculated.

Table 3: Illustrative Linearity and Accuracy Data for a Validated LC-MS/MS Method

Parameter Result Acceptance Criteria
Linearity Range 1 - 1000 ng/mL -
Correlation Coefficient (r²) 0.9992 ≥ 0.995

| Accuracy (Spike Recovery) | 98.5% - 101.2% | 95% - 105% |

This table provides example data that would be expected from a well-validated analytical method for quantification.

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision), which assesses the effect of random events like different days, analysts, or equipment on the results. europa.eu

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. For an HPLC method, these variations might include changes in mobile phase pH, column temperature, or flow rate.

Table 4: Example Precision and Robustness Data for a Validated HPLC Method

Parameter Result (%RSD) Acceptance Criteria (%RSD)
Repeatability (n=6) 1.2% ≤ 2.0%
Intermediate Precision (n=6, 3 days) 1.8% ≤ 3.0%
Robustness (Flow Rate ±0.1 mL/min) 1.5% ≤ 5.0%

| Robustness (pH ±0.2 units) | 2.1% | ≤ 5.0% |

This table shows hypothetical precision and robustness results that would demonstrate the reliability of an analytical method.

Q & A

Basic Research Questions

Q. What are effective synthetic routes for 4,5,6,7-tetrahydro-1H-indazol-6-amine, and how are intermediates characterized?

  • Methodological Answer : A three-component reaction involving cyclohexanones, aryl amines, and benzoyl methylene malonates can yield tetrahydroindazole derivatives via an enamine intermediate. Steric factors must be controlled to favor indazole formation over imine byproducts . For characterization, intermediates are purified via column chromatography (using gradients of EtOAc/hexane or DCM/MeOH) and validated using 1H^1 \text{H} NMR (e.g., NH2_2 signals at δ 2.5–3.5 ppm) and HRMS (e.g., [M+H]+^+ at m/z 165.1024) .

Q. How is the solubility of this compound determined experimentally?

  • Methodological Answer : Solubility is assessed using UV-Vis spectroscopy. The compound is dissolved in phosphate buffer (pH 7.4) at varying concentrations (e.g., 0.1–10 mM), and absorbance is measured at λ = 254 nm. A calibration curve is generated using reference standards (e.g., caffeine) to quantify solubility limits .

Q. What analytical techniques are critical for confirming the purity and structure of this compound?

  • Methodological Answer : Purity is verified via HPLC (C18 column, acetonitrile/water gradient, retention time ~8.2 min). Structural confirmation requires 1H^1 \text{H} NMR (e.g., NH2_2 and CH2_2 groups in the tetrahydro ring), 13C^{13} \text{C} NMR (e.g., C-6 amine resonance at δ 45–50 ppm), and high-resolution mass spectrometry (HRMS) with <2 ppm error .

Q. How can reaction yields be optimized during synthesis?

  • Methodological Answer : Catalysts (e.g., p-toluenesulfonic acid for enamine formation) and solvent systems (e.g., THF/water for improved miscibility) are key. For example, THF at 60°C increases yield to >90% by stabilizing intermediates. Post-reaction, quenching with ice-water and extraction with EtOAc improves recovery .

Advanced Research Questions

Q. How do steric and electronic factors influence competing reaction pathways during synthesis?

  • Methodological Answer : Steric hindrance in aryl amine substituents (e.g., 2,6-dichlorophenyl) diverts the reaction toward imine intermediates rather than tetrahydroindazoles. Mechanistic studies using DFT calculations (e.g., Gibbs free energy differences >5 kcal/mol) and kinetic monitoring (via in situ IR) can identify transition states favoring indazole formation .

Q. What strategies validate the compound’s role as a dihydroorotate dehydrogenase (DHODH) inhibitor?

  • Methodological Answer : In vitro DHODH inhibition assays are performed using recombinant human enzyme. The compound is tested at 0.1–100 μM, with activity measured via NADH depletion (absorbance at 340 nm). Positive controls (e.g., teriflunomide) and IC50_{50} calculations (e.g., using GraphPad Prism) confirm potency .

Q. How can contradictions in biological activity data (e.g., anti-tumor vs. cytotoxicity) be resolved?

  • Methodological Answer : Dose-response curves (0.1–100 μM) in cancer cell lines (e.g., HCT-116) with viability assays (MTT or CellTiter-Glo) differentiate cytotoxic vs. cytostatic effects. Parallel testing in non-cancerous cells (e.g., HEK-293) identifies selective toxicity. Data normalization to reference compounds (e.g., doxorubicin) reduces batch variability .

Q. What protocols ensure stability during long-term storage of this compound?

  • Methodological Answer : The compound is stored as a hydrochloride salt (improved hygroscopic stability) in amber vials under argon at −20°C. Stability is monitored via periodic HPLC (every 6 months) to detect degradation products (e.g., oxidation at C-6 amine). Lyophilization in pH 7.4 buffer further enhances shelf life .

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